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Compound of Interest

Compound Name: 5-Cyclopropyl-2-methylanisole
Cat. No.: B13695752
Get Quote

Executive Summary & Compound Identity

5-Cyclopropyl-2-methylanisole (CAS: Hypothetical/Research Grade) is a trisubstituted
benzene derivative often utilized as a scaffold in the development of kinase inhibitors and
GPCR ligands. The cyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere
for ethyl or isopropyl groups, while the methoxy-methyl pattern provides specific steric and
electronic constraints.

This guide provides a predicted reference profile and experimental validation protocols. Due to
the specific substitution pattern (1-methoxy-2-methyl-5-cyclopropylbenzene), the spectroscopic
signature is distinct, characterized by the high-field cyclopropyl multiplets and a specific
aromatic coupling pattern.

Chemical Identity[1][2][3][4][5][6]1[7]

o |[UPAC Name: 1-methoxy-2-methyl-5-cyclopropylbenzene
e Molecular Formula: C11H140

e Molecular Weight: 162.23 g/mol
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e SMILES:COclcc(C2CC2)ccclC (Note: Numbering priority may vary in SMILES, but structure
remains: OMe and Me are ortho; Cp is meta to OMe and para to Me).

o Correction on Substitution: Standard numbering for "anisole” puts OMe at 1. If "2-methyl",
Me is at 2. "5-cyclopropyl” puts Cp at 5.

o Structure Check: 1-OMe, 2-Me, 3-H, 4-H, 5-Cp, 6-H.

o Coupling System: H3 and H4 are ortho to each other. H6 is isolated (meta to H4).

Synthesis & Origin Analysis

To validate the spectra, one must understand the impurities likely present from synthesis. The
most common route is the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole.

Synthetic Pathway Diagram

Figure 1: Primary synthetic route and potential spectroscopic impurities.

Reference Spectroscopic Data (Predicted)

The following data represents the theoretical consensus values calculated based on
Chemometric substituent increments for a 1,2,5-trisubstituted benzene ring. Use these values
as the standard for lot release testing.

Proton NMR (*H-NMR)

Solvent: CDClIs (7.26 ppm reference) | Frequency: 400 MHz
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Shift (6 Lo . Coupling . Structural
Multiplicity Integration Assignment
ppm) (Hz) Context
Cyclopropyl
0.65-0.75 Multiplet (m) 2H - Cp-CHz2 (cis) ring
(shielded)
Cp-CHz2 Cyclopropyl
0.90-1.00 Multiplet (m) 2H P -y Propy
(trans) ring
] Cp-CH Benzylic-like
1.82-1.92 Multiplet (m) 1H ]
(methine) cyclopropyl H
2.18 Singlet (s) 3H - Ar-CHs Methyl at C2
_ Methoxy at
3.82 Singlet (s) 3H - Ar-OCHs
C1
Ortho to
6.58 Doublet (d) 1H J=1.8 Ar-H6 OMe, Ortho
toCp
Ortho to H3,
6.65 dd 1H J=738,18 Ar-H4
Meta to H6
Ortho to Me,
7.02 Doublet (d) 1H J=78 Ar-H3
Meta to OMe

Diagnostic Logic:

e The "Gap": Look for the large gap between the aliphatic region (0.6—3.9 ppm) and the
aromatic region (6.5—-7.1 ppm).

e Cyclopropyl Fingerprint: The two high-field multiplets (< 1.0 ppm) are definitive for the
successful installation of the cyclopropyl group.

o Aromatic Pattern: You should observe an ABX-like system (or AMX) where H3 is des-
shielded by the ortho-methyl, while H6 is highly shielded by the ortho-methoxy and ortho-
cyclopropyl groups.
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Carbon NMR (**C-NMR)

Solvent: CDCIs (77.16 ppm reference)

Shift (6 ppm) Type Assignment Notes
Characteristic high
8.9 CH:z Cyclopropyl CH2 ]
field
Methine attachment
15.4 CH Cyclopropyl CH )
point
16.1 CHs Ar-CHs Methyl group
55.4 CHs Ar-OCHs Methoxy group
Highly shielded (Ortho
108.5 CH C6
to OMe)
Shielded by Cp and
118.2 CH C4
OMe (para)
1235 Cq Cc2 Ipso-Methyl
Deshielded (Ortho to
130.4 CH C3
Me)
142.8 Cq C5 Ipso-Cyclopropyl
Ipso-Methoxy
157.5 Cq C1

(Deshielded)

Mass Spectrometry (GC-MS | El)

lonization: Electron Impact (70 eV)

» Molecular lon (M+):m/z 162 (Base peak or strong intensity).

o Base Peak: Often m/z 147 [M — CHs]*. The loss of the methyl radical (from the methoxy or

the aromatic methyl) is favored to form a quinoid-like cation.
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e Cyclopropyl Fragmentation: Look for m/z 133/134 (Loss of C2Ha4 from cyclopropyl ring) or
m/z 119 (Loss of propyl radical).

o Diagnostic: Absence of m/z 79/81 (Bromine isotopes) confirms the consumption of the
starting material.

Infrared Spectroscopy (FT-IR)

e 3000 — 3080 cm~1: C-H stretch (Cyclopropyl ring - "strained" C-H).

2835 cm~1: C-H stretch (Methoxy O-CHs).

1605, 1500 cm~1: C=C Aromatic ring breathing.

1245 cm~1: C-O-C Asymmetric stretch (Strong, characteristic of aryl ethers).

1040 cm~1: C-O-C Symmetric stretch.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), follow these standardized protocols. These are designed to
be self-validating by including internal checks.

Protocol A: High-Resolution *'H-NMR Acquisition

Objective: Confirm structure and isomeric purity.

o Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCls (containing 0.03% TMS). Ensure
the solution is clear; filter if necessary to remove inorganic salts (Suzuki byproducts).

e Acquisition Parameters:
o Pulse Angle: 30°

o Relaxation Delay (D1): = 2.0 seconds (Critical for accurate integration of the aromatic vs.
methyl protons).

o Scans (NS): 16 or 32.
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o Spectral Width: -1 to 11 ppm.

e Processing:
o Apply Exponential Multiplication (LB = 0.3 Hz).

o Phase correction: Manual (Automatic phasing often fails on the phase difference between
OMe and Cp signals).

o Baseline correction: Polynomial (Bernstein) order 1.
 Validation Check:
o Set the Ar-CHs singlet (approx 2.18 ppm) integral to 3.00.

o Pass Criteria: The Cyclopropyl CH2 multiplets (0.6—1.0 ppm) must integrate to 4.0 £ 0.2. If
< 3.8, solvent occlusion or impurity is present.

Protocol B: GC-MS Purity Profiling

Objective: Detect unreacted bromide and homocoupled dimers.
e Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Temperature Program:
o Start: 60°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o Hold: 5 min.
e Inlet: Split 50:1, 250°C.
 Validation Check:

o Retention Time: 2-Methylanisole (Impurity) will elute significantly earlier than the target.
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o Isotope Pattern: Check the M+ peak (162). It should NOT show the M+2 doublet
characteristic of Bromine (approx 1:1 ratio).

Structural Logic & Coupling Diagram

The following diagram illustrates the NMR coupling network (Spin System) for the aromatic
region. Understanding this is crucial for assigning the splitting patterns correctly.

Figure 2: Aromatic proton spin system. H3 and H4 form a strong ortho-coupled pair, while H4
and H6 share a weak meta-coupling.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-
Cyclopropyl-2-methylanisole]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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